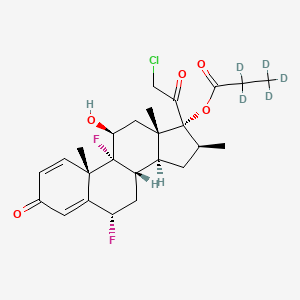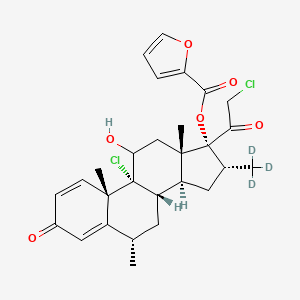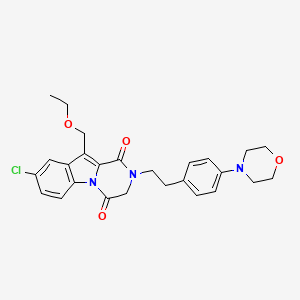
Egfr/braf-IN-1
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Egfr/braf-IN-1 is a compound that targets both the epidermal growth factor receptor (EGFR) and the BRAF kinase. These proteins play crucial roles in cell signaling pathways that regulate cell growth, survival, and proliferation. Mutations in these proteins are often associated with various cancers, making them important targets for cancer therapy .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Egfr/braf-IN-1 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Advanced techniques like continuous flow chemistry may be employed to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Egfr/braf-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Egfr/braf-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of EGFR and BRAF kinases.
Biology: Employed in cell signaling studies to understand the role of EGFR and BRAF in cellular processes.
Medicine: Investigated as a potential therapeutic agent for cancers with EGFR and BRAF mutations.
Industry: Utilized in the development of diagnostic assays and screening platforms for kinase inhibitors
作用机制
Egfr/braf-IN-1 exerts its effects by binding to the ATP-binding sites of both EGFR and BRAF kinases. This binding inhibits their kinase activity, thereby blocking downstream signaling pathways such as the MAPK/ERK pathway. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells harboring EGFR and BRAF mutations .
相似化合物的比较
Egfr/braf-IN-1 is unique in its dual inhibition of both EGFR and BRAF kinases. Similar compounds include:
Vemurafenib: A BRAF inhibitor used in the treatment of melanoma.
Gefitinib: An EGFR inhibitor used in the treatment of non-small cell lung cancer.
Dabrafenib: Another BRAF inhibitor used in combination with trametinib for melanoma treatment
This compound stands out due to its ability to target both kinases simultaneously, potentially offering a more comprehensive approach to cancer therapy .
属性
分子式 |
C26H28ClN3O4 |
|---|---|
分子量 |
482.0 g/mol |
IUPAC 名称 |
8-chloro-10-(ethoxymethyl)-2-[2-(4-morpholin-4-ylphenyl)ethyl]-3H-pyrazino[1,2-a]indole-1,4-dione |
InChI |
InChI=1S/C26H28ClN3O4/c1-2-33-17-22-21-15-19(27)5-8-23(21)30-24(31)16-29(26(32)25(22)30)10-9-18-3-6-20(7-4-18)28-11-13-34-14-12-28/h3-8,15H,2,9-14,16-17H2,1H3 |
InChI 键 |
UFZGYOVIIUOGHF-UHFFFAOYSA-N |
规范 SMILES |
CCOCC1=C2C(=O)N(CC(=O)N2C3=C1C=C(C=C3)Cl)CCC4=CC=C(C=C4)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



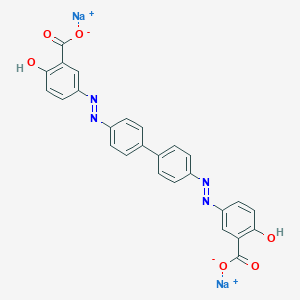
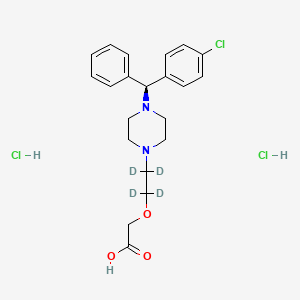
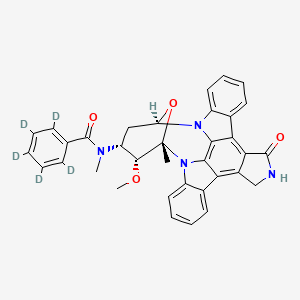
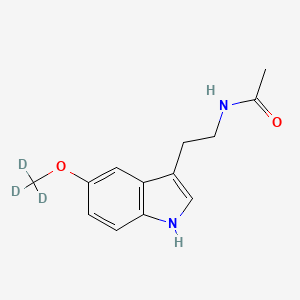
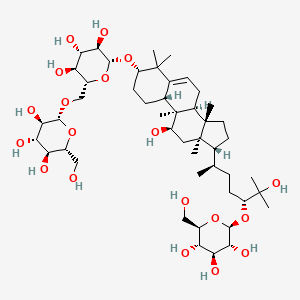
![1-(1H-benzo[d]imidazol-2-yl)-3-methyl-4-phenyl-1H-pyrazol-5-ol](/img/structure/B12423353.png)
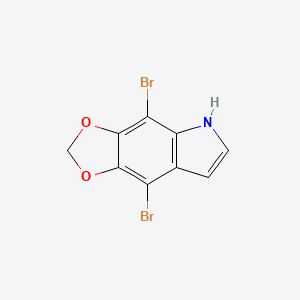
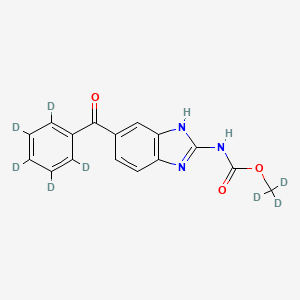

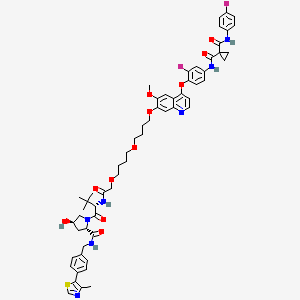
![(6R)-8-(3-pyrimidin-4-yl-1H-pyrrolo[2,3-b]pyridin-4-yl)-1,8-diazaspiro[5.5]undecane](/img/structure/B12423369.png)
